molecular formula C9H10N2S B13506068 N,6-dimethylbenzo[d]thiazol-2-amine

N,6-dimethylbenzo[d]thiazol-2-amine

Cat. No.: B13506068
M. Wt: 178.26 g/mol
InChI Key: JIZOIALDBBFIQI-UHFFFAOYSA-N
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Description

N,6-dimethylbenzo[d]thiazol-2-amine is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of two methyl groups attached to the benzene ring and the thiazole ring, making it a dimethyl derivative. It is known for its diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-dimethylbenzo[d]thiazol-2-amine typically involves the reaction of 2-aminothiophenol with a suitable methylating agent. One common method is the reaction of 2-aminothiophenol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of microwave irradiation has also been explored to enhance reaction rates and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N,6-dimethylbenzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,6-dimethylbenzo[d]thiazol-2-amine has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of N,6-dimethylbenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. In the context of its antidepressant activity, it may modulate neurotransmitter levels in the brain by inhibiting the reuptake of serotonin or norepinephrine .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A precursor to various benzothiazole derivatives, known for its antimicrobial properties.

    6-Methylbenzo[d]thiazol-2-amine: Similar in structure but with only one methyl group, used in the synthesis of pharmaceuticals.

    5,6-Dimethylbenzo[d]thiazol-2-amine:

Uniqueness

N,6-dimethylbenzo[d]thiazol-2-amine stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with target proteins .

Properties

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

N,6-dimethyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C9H10N2S/c1-6-3-4-7-8(5-6)12-9(10-2)11-7/h3-5H,1-2H3,(H,10,11)

InChI Key

JIZOIALDBBFIQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC

Origin of Product

United States

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